5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a thiophene group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the thiophene group via a cross-coupling reaction. The dimethylaminoethyl side chain is then added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups to the thiophene or oxazole rings.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)ETHYLAMINE: A simpler compound with a similar dimethylaminoethyl side chain.
THIOPHENE-2-CARBONITRILE: Contains the thiophene group but lacks the oxazole ring and dimethylaminoethyl side chain.
OXAZOLE-4-CARBONITRILE: Contains the oxazole ring and carbonitrile group but lacks the thiophene and dimethylaminoethyl groups.
Uniqueness
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N4OS |
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Molecular Weight |
288.37 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4OS/c1-18(2)8-7-16-14-12(10-15)17-13(19-14)6-5-11-4-3-9-20-11/h3-6,9,16H,7-8H2,1-2H3/b6-5+ |
InChI Key |
OPYNQPSDCRMKDJ-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)CCNC1=C(N=C(O1)/C=C/C2=CC=CS2)C#N |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C=CC2=CC=CS2)C#N |
Origin of Product |
United States |
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